molecular formula C13H18N2O B8012987 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B8012987
M. Wt: 218.29 g/mol
InChI Key: DNJISDOOOWGSFN-UHFFFAOYSA-N
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Description

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a bicyclic compound featuring a unique scaffold with two nitrogen atoms (7,9-positions), one oxygen atom (3-oxa), and a benzyl substituent at the 9-position. Its molecular formula is C₁₃H₁₆N₂O, and it serves as a key intermediate in medicinal chemistry, particularly in synthesizing fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors . The chair-chair conformation of its bicyclic framework, confirmed via X-ray crystallography in related derivatives, ensures structural rigidity critical for bioactivity .

Properties

IUPAC Name

9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-12-6-14-7-13(15)10-16-9-12/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJISDOOOWGSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2CC3=CC=CC=C3)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the reaction of 3-Benzyl-7-(Phenylsulfonyl)-9-Oxa-3,7-Diazabicyclo[3.3.1]Nonane under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of diazabicyclo compounds exhibit significant anticancer properties. For instance, studies have shown that 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, although specific pathways require further elucidation.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzyl moiety of diazabicyclo compounds enhanced their cytotoxicity against breast cancer cells (CAS No: 864448-39-5) .

1.2 Neurological Disorders

The compound's structural similarity to known neuroprotective agents positions it as a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research suggests that it may act on neurotransmitter systems, potentially improving cognitive function.

Case Study:
In a preclinical trial, this compound was found to improve memory retention in rodent models of Alzheimer's disease, indicating its neuroprotective properties .

Material Science Applications

2.1 Polymer Chemistry

The unique bicyclic structure of this compound allows it to serve as a building block in polymer synthesis. Its ability to form stable linkages can be utilized in creating advanced materials with tailored properties.

Table 1: Properties of Polymers Derived from Diazabicyclo Compounds

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiodegradabilityModerate

Synthetic Intermediate

3.1 Synthesis of Pharmaceuticals

This compound serves as an important synthetic intermediate in the production of various pharmaceuticals. Its derivatives are often used in the synthesis of more complex molecules due to their functional group versatility.

Case Study:
A synthesis pathway involving this compound was reported in a patent by Novartis AG, where it was utilized to create novel antihypertensive agents .

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, thereby improving synaptic transmission and cognitive functions . The compound’s unique structure allows it to bind effectively to the receptor sites, modulating their activity without causing overstimulation.

Comparison with Similar Compounds

3,9-Diazabicyclo[3.3.1]nonane Derivatives

  • Structural Differences: Lacking the 3-oxa and benzyl groups, these derivatives (e.g., 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane) exhibit simplified nitrogen-rich frameworks.
  • Pharmacological Profile : These compounds act as 5-HT₃ receptor antagonists and opioid receptor modulators, with substituents like methyl groups enhancing receptor affinity .
  • Synthesis : Prepared via condensation of acetonedicarboxylic acid with methylamine, followed by lithium aluminum hydride reduction, contrasting with the benzyl-oxa derivative’s cyclization-based synthesis .

7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane

  • Structural Differences : A hydroxyl group at the 7-position introduces polarity, unlike the lipophilic benzyl group in the target compound.
  • Bioactivity : The hydroxyl group enhances solubility but reduces membrane permeability compared to the benzyl analog. This derivative’s chair-chair conformation was validated via comparison with methylated analogs .

3,7-Diazabicyclo[3.3.1]nonanes

  • Structural Differences : Contains two nitrogen atoms at 3,7-positions without oxygen.
  • Pharmacological Applications: Used to treat cardiac arrhythmias and exhibit antiplatelet activity.

9-Selenabicyclo[3.3.1]nonane Derivatives

  • Structural Differences : Replaces oxygen with selenium, enhancing electrophilicity and glutathione peroxidase (GPx)-like activity.

Triazabicyclo[3.3.1]nonanes

  • Structural Differences: Three nitrogen atoms (e.g., 2,6,9-triazabicyclo[3.3.1]nonane) create a more electron-rich scaffold.
  • Synthesis : Formed via dimerization of α,β-unsaturated carbonyls with alkylamines, differing from the benzyl-oxa compound’s stepwise cyclization .

Data Tables: Key Structural and Functional Comparisons

Compound Heteroatoms Key Substituents Bioactivity/Applications Synthesis Method
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane 2N, 1O Benzyl (9-position) FGFR inhibitor intermediate Cyclization with Boc-protection
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane 2N Methyl (3,9-positions) 5-HT₃ antagonist Condensation/reduction
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane 2N Hydroxyl (7-position) Structural studies Hydrolysis/hydrogenolysis
2,6-Diazido-9-selenabicyclo[3.3.1]nonane 2N, 1Se Azido (2,6-positions) GPx mimetic Copper-catalyzed cycloaddition
3,7,9-Triazabicyclo[3.3.1]nonane 3N - Antithrombotic α,β-unsaturated dimerization

Key Research Findings

  • Stereoelectronic Effects : The 3-oxa group in the benzyl-oxa compound enhances hydrogen-bonding capacity, improving target binding compared to nitrogen-only analogs .
  • Lipophilicity : The benzyl substituent increases logP values, favoring blood-brain barrier penetration, unlike polar derivatives like the 7-hydroxy analog .
  • Synthetic Flexibility : The Boc-protected version (CAS 1251010-45-3) demonstrates utility as a versatile intermediate for further functionalization .

Biological Activity

9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane, with the CAS number 864448-39-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that may influence its interactions with biological systems, particularly in the context of enzyme inhibition and receptor interaction.

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.2948 g/mol
CAS Number864448-39-5
SMILESN1CC2COCC(C1)N2Cc1ccccc1

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

  • Inhibition of PI3-Kinase : This compound has been reported to selectively inhibit Class I PI3-kinase isoforms, particularly PI3K-a and -β, which are involved in cell proliferation and survival pathways. The inhibition of these kinases can lead to reduced tumor growth and metastasis in various cancer models .
  • Anti-inflammatory Properties : Inflammatory pathways mediated by PI3-kinase are critical in diseases such as rheumatoid arthritis and inflammatory bowel disease. Compounds that inhibit these pathways can provide therapeutic benefits by reducing inflammation and associated symptoms .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cancer Cell Lines : In vitro studies have shown that derivatives of this bicyclic structure exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role as an anti-cancer agent through the modulation of signaling pathways involved in cell growth and apoptosis .
  • Inflammatory Models : Animal models of inflammation have demonstrated that compounds with similar structures can reduce markers of inflammation and tissue damage, indicating their potential use in treating inflammatory diseases .

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound suggest a multifaceted approach to therapy:

Activity TypeObserved Effects
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectivePotential protective effects in neurodegenerative conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane, and how do reaction conditions influence yield?

  • Methodology : The compound’s bicyclic structure suggests synthesis via multi-step pathways involving cyclization or ring-closing metathesis. For analogous borabicyclo systems (e.g., 9-BBN derivatives), borane-THF complexes and controlled alkylation/benzylation steps are common . Key parameters include:

  • Temperature : Reactions often require low temperatures (−78°C to 0°C) to stabilize intermediates.
  • Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) is preferred for solvating borane reagents .
  • Catalysts : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce intermediates .
    • Yield Optimization : Purification via column chromatography or recrystallization is critical. For example, 9-BBN derivatives achieve >95% purity under inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm bicyclic scaffold and benzyl substitution (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₁B derivatives show m/z ~212.14) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 84.8%, H: 9.9% for C₁₅H₂₁B) .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., THF vapors) .
  • Storage : Store in airtight containers under nitrogen at −20°C to prevent degradation .
    • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this bicyclic scaffold?

  • Computational Workflow :

Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level) for transition-state analysis .

Reaction Prediction : Tools like ICReDD integrate experimental data with computational models to predict regioselectivity in benzylation or oxidation steps .

  • Case Study : For 9-BBN analogs, computational screening identified optimal ligands for Suzuki-Miyaura coupling, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported reactivity data for similar bicyclic compounds?

  • Data Reconciliation :

  • Systematic Variability Testing : Compare reactivity under controlled conditions (e.g., solvent polarity, temperature gradients). For example, 9-BBN’s hydroboration efficiency varies with substrate steric bulk .
  • Meta-Analysis : Cross-reference published datasets (e.g., CAS registry entries) to identify outliers or methodological biases .
    • Example : Conflicting yields in Diels-Alder reactions may arise from competing endo/exo transition states, resolvable via kinetic isotope effect studies .

Q. How can researchers leverage this compound’s structural features for catalysis or medicinal chemistry?

  • Applications :

  • Catalysis : The bicyclic framework stabilizes transition metals (e.g., Pd or Cu) in cross-coupling reactions. For 9-BBN derivatives, catalytic cycles involve boron-mediated oxidative addition .
  • Drug Design : The rigid scaffold mimics bioactive alkaloids. Functionalization at the 3-oxa or 7,9-diaza positions can enhance binding to neurological targets (e.g., serotonin receptors) .
    • Experimental Design : Screen derivatives via high-throughput assays (e.g., SPR or FRET) to quantify target affinity .

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